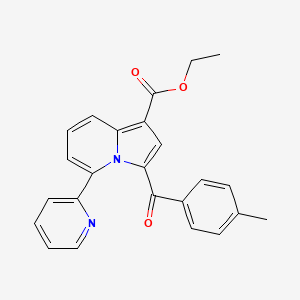![molecular formula C11H11NO B11938334 5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one CAS No. 38898-51-0](/img/structure/B11938334.png)
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one is a complex organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . This compound is characterized by its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system. It is primarily used in research settings and has various applications in chemistry and related fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one typically involves multi-step organic reactions. One common method includes the hydrogenation of 1-(4,5-diamino-10-aza-tricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone in methanol under hydrogen pressure with palladium-carbon catalysts . The reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the tricyclic structure, potentially leading to the formation of simpler compounds.
Substitution: The nitrogen atom in the ring system can participate in substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-containing compounds, while substitution reactions can introduce various functional groups into the tricyclic structure.
Wissenschaftliche Forschungsanwendungen
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene: This compound has a similar tricyclic structure but differs in the position of the nitrogen atom and the overall ring configuration.
1-(4,5-Dinitro-10-aza-tricyclo-[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone: This derivative includes additional functional groups, such as nitro and trifluoro groups, which significantly alter its chemical properties.
Uniqueness
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one is unique due to its specific tricyclic structure and the presence of a nitrogen atom within the ring system. This configuration imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
38898-51-0 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
5-azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one |
InChI |
InChI=1S/C11H11NO/c13-11-6-8-5-7-1-3-9(8)10(12-11)4-2-7/h1-5,7,9-10H,6H2,(H,12,13) |
InChI-Schlüssel |
YZFIDCUKWLNQKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3C=CC2C(C=C3)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B11938260.png)

![2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11938268.png)


![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)






![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)

